Spectroscopic Characterization of 3-(2-Methoxy-phenylamino)-propionic acid: A Technical Guide
Spectroscopic Characterization of 3-(2-Methoxy-phenylamino)-propionic acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(2-Methoxy-phenylamino)-propionic acid (CAS No. 3334-66-5). While experimental spectra for this specific compound are not widely available in peer-reviewed literature, this document leverages foundational spectroscopic principles and data from structurally analogous compounds to predict the characteristic features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification, characterization, and purity assessment of 3-(2-Methoxy-phenylamino)-propionic acid.
Introduction
3-(2-Methoxy-phenylamino)-propionic acid is a substituted β-amino acid derivative. Its structure, featuring a carboxylic acid, a secondary amine, and a methoxy-substituted aromatic ring, makes it a potentially valuable building block in medicinal chemistry and materials science. The precise characterization of such molecules is paramount for ensuring the integrity of research and the quality of resulting products. Spectroscopic methods provide a non-destructive and highly informative means of elucidating molecular structure.
This document will present a detailed, predictive analysis of the spectroscopic data for 3-(2-Methoxy-phenylamino)-propionic acid. The causality behind the predicted spectral features will be explained, grounding the analysis in established principles of chemical spectroscopy.
Compound Profile:
| Property | Value | Source |
| Chemical Name | 3-(2-Methoxy-phenylamino)-propionic acid | - |
| CAS Number | 3334-66-5 | [1] |
| Molecular Formula | C₁₀H₁₃NO₃ | [1] |
| Molecular Weight | 195.22 g/mol | [1] |
| SMILES | COC1=CC=CC=C1NCCC(=O)O | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic environments (chemical shift), and the number of neighboring protons (spin-spin splitting).
Rationale for Predictions:
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Aromatic Protons (δ 6.7-7.2): The four protons on the disubstituted benzene ring will appear in the aromatic region. Their exact shifts and multiplicities will be complex due to coupling with each other.
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Amine Proton (N-H): The secondary amine proton signal is often broad and its chemical shift can vary depending on solvent, concentration, and temperature. It is expected to be in the range of δ 4.0-5.0.
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Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet, typically around δ 3.8.
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Aliphatic Protons (-CH₂-CH₂-): The two methylene groups form an A₂B₂ system. The protons on the carbon adjacent to the nitrogen (-NH-CH₂-) will be deshielded compared to those adjacent to the carbonyl group (-CH₂-COOH). We predict two triplets, with the downfield triplet corresponding to the protons next to the nitrogen.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ~6.7-7.2 | Multiplet | 4H | Aromatic (Ar-H) |
| ~4.0-5.0 | Broad Singlet | 1H | Amine (-NH) |
| ~3.8 | Singlet | 3H | Methoxy (-OCH₃) |
| ~3.5 | Triplet | 2H | Methylene (-NH-CH₂ -) |
| ~2.7 | Triplet | 2H | Methylene (-CH₂ -COOH) |
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 3-(2-Methoxy-phenylamino)-propionic acid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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Acquisition Parameters:
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Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
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Spectral Width: ~16 ppm.
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Number of Scans: 16-64 scans for a good signal-to-noise ratio.
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Relaxation Delay (d1): 1-2 seconds.
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Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). Integrate the signals and determine multiplicities.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule.
Rationale for Predictions:
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Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is highly deshielded and will appear significantly downfield, typically >170 ppm.
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Aromatic Carbons: The six aromatic carbons will produce six distinct signals (assuming no accidental equivalence). The carbon attached to the oxygen of the methoxy group (C-O) and the carbon attached to the nitrogen (C-N) will be the most downfield of the aromatic signals.
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Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear around 55-60 ppm.
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Aliphatic Carbons (-CH₂-CH₂-): The two methylene carbons will appear in the aliphatic region, with the carbon adjacent to the nitrogen being slightly more deshielded than the one adjacent to the carbonyl group.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | Carboxylic Acid (C =O) |
| ~148 | Aromatic (C -O) |
| ~138 | Aromatic (C -N) |
| ~110-125 | Aromatic (4 x C H) |
| ~55 | Methoxy (-OC H₃) |
| ~45 | Methylene (-NH-C H₂-) |
| ~35 | Methylene (-C H₂-COOH) |
Experimental Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
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Instrumentation: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
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Acquisition Parameters:
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Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
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Spectral Width: ~220 ppm.
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Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required.
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Relaxation Delay (d1): 2 seconds.
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Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Rationale for Predictions: The key functional groups in 3-(2-Methoxy-phenylamino)-propionic acid will give rise to characteristic absorption bands.
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O-H Stretch (Carboxylic Acid): This will be a very broad band in the 2500-3300 cm⁻¹ region due to hydrogen bonding.
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N-H Stretch (Secondary Amine): A moderate, sharp peak is expected around 3300-3400 cm⁻¹.
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C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected around 1700-1725 cm⁻¹.
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C=C Stretches (Aromatic): Several peaks of varying intensity will be present in the 1450-1600 cm⁻¹ region.
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C-O Stretch (Methoxy/Aryl Ether): A strong band is expected in the 1200-1250 cm⁻¹ region.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300-3400 | Medium, Sharp | N-H Stretch | Secondary Amine |
| 2500-3300 | Strong, Broad | O-H Stretch | Carboxylic Acid |
| >3000 | Medium | sp² C-H Stretch | Aromatic |
| <3000 | Medium | sp³ C-H Stretch | Aliphatic/Methoxy |
| 1700-1725 | Strong, Sharp | C=O Stretch | Carboxylic Acid |
| 1450-1600 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1200-1250 | Strong | C-O Stretch | Aryl Ether |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
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Acquisition:
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Collect a background spectrum of the clean, empty ATR crystal.
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Apply pressure to the sample to ensure good contact with the crystal.
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Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
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Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure.
Rationale for Predictions (Electron Ionization - EI):
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Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, 195.
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Key Fragmentations:
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Loss of Carboxylic Acid Group: Fragmentation via cleavage of the C-C bond adjacent to the carboxylic acid can lead to the loss of a •COOH radical (45 Da) or CO₂ (44 Da) after rearrangement, resulting in a fragment at m/z 150.
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Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom is a common fragmentation pathway for amines. This would lead to a fragment at m/z 134.
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Loss of Methoxy Group: Loss of a •CH₃ radical (15 Da) from the methoxy group is possible, followed by the loss of CO, leading to various fragments.
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Predicted Key Fragments in EI-MS:
| m/z | Predicted Fragment Ion |
| 195 | [C₁₀H₁₃NO₃]⁺• (Molecular Ion) |
| 150 | [M - •COOH]⁺ |
| 134 | [C₈H₁₀NO]⁺ |
| 121 | [C₇H₇NO]⁺ |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.
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Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.
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Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Integrated Spectroscopic Analysis Workflow
The definitive characterization of 3-(2-Methoxy-phenylamino)-propionic acid requires an integrated approach where data from multiple spectroscopic techniques are used synergistically. The following workflow illustrates this process.
Caption: Integrated workflow for the synthesis and spectroscopic confirmation of 3-(2-Methoxy-phenylamino)-propionic acid.
Conclusion
This technical guide provides a detailed, predictive framework for the spectroscopic characterization of 3-(2-Methoxy-phenylamino)-propionic acid. By applying fundamental principles and leveraging data from related structures, we have outlined the expected key features in ¹H NMR, ¹³C NMR, IR, and Mass Spectra. These predictions, coupled with the provided standard operating protocols, offer a robust starting point for any researcher working with this compound, enabling its unambiguous identification and quality assessment. The ultimate confirmation of these predictions will, of course, rely on the acquisition of experimental data.
References
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The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10296, 2-Phenylpropionic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134442, 3-Methoxypropionic acid. Retrieved from [Link]
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NIST. (n.d.). 3-(2-Methoxyphenyl)propionic acid. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChemLite. (n.d.). 3-[(2-methoxyphenyl)amino]propanoic acid. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 3-(2-Methoxyphenyl)propionic Acid: A Deep Dive into its Uses and Market Presence. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of propanoic acid. Retrieved from [Link]
